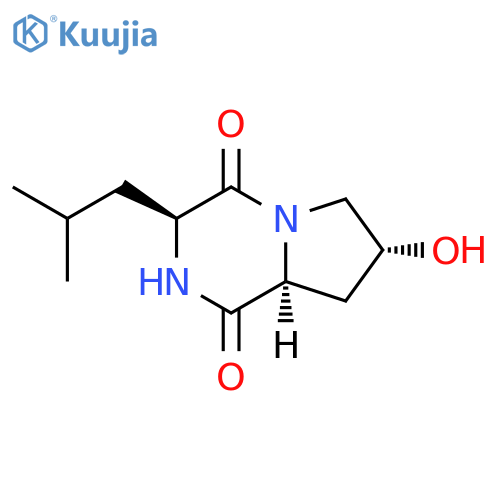Cas no 115006-86-5 (Cyclo(L-Leu-trans-4-hydroxy-L-Pro))

115006-86-5 structure
商品名:Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) 化学的及び物理的性質
名前と識別子
-
- Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
- Cyclo(L-leucyl-trans-4-hydroxy-L-proline)
- [ "" ]
- 3-Isobutyl-8-hydroxyhexahydropyrrolo [1,2-a] pyrazine-1,4-dione
- (3S,7R,8AS)-7-hydroxy-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- CHEMBL3740621
- FS-8671
- AKOS040763640
- (3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 115006-86-5
- SCHEMBL13657921
- (3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
-
- インチ: InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)
- InChIKey: YEHIUWVXPQQDMC-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC1NC(=O)C2CC(O)CN2C1=O
計算された属性
- せいみつぶんしりょう: 226.13174244g/mol
- どういたいしつりょう: 226.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 69.6Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(14 g/l)(25ºC)、
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN96088-10mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | >=98% | 10mg |
$238 | 2023-09-19 | |
| A2B Chem LLC | AE28397-10mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | ≥98% | 10mg |
$808.00 | 2024-04-20 | |
| A2B Chem LLC | AE28397-5mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | 95.0% | 5mg |
$635.00 | 2024-04-20 | |
| ChemFaces | CFN96088-10mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | >=98% | 10mg |
$332 | 2021-07-22 | |
| TargetMol Chemicals | TN6671-10 mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | 98% | 10mg |
¥ 3,490 | 2023-07-11 | |
| TargetMol Chemicals | TN6671-10mg |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
115006-86-5 | 10mg |
¥ 3490 | 2024-07-20 |
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
115006-86-5 (Cyclo(L-Leu-trans-4-hydroxy-L-Pro)) 関連製品
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
